Hydration Independence: Miriplatin vs. Cisplatin in TACE—Elimination of Periprocedural Hydration Burden
In a propensity score-matched retrospective cohort study of HCC patients undergoing TACE (99 matched pairs), miriplatin-based TACE was performed with significantly fewer patients receiving prehydration (18 vs. 38 patients; p = 0.0025) and in patients with significantly worse baseline renal function (mean serum creatinine 0.89 vs. 0.74 mg/dL; p < 0.0001), yet overall survival was statistically non-inferior (median 1490 days for miriplatin vs. 1830 days for cisplatin; p = 0.4022; HR 0.814, 95% CI 0.546–1.215) [1]. This hydration independence is corroborated by a randomized controlled trial (Otsuji et al., n = 49 per group) demonstrating that cisplatin caused a statistically significant rise in serum creatinine 3 days post-TACE/TAI (p = 0.0397), while miriplatin did not, leading the authors to conclude that cisplatin should be avoided in patients with renal dysfunction or inadequate hydration [2].
| Evidence Dimension | Periprocedural hydration requirement and renal safety in TACE |
|---|---|
| Target Compound Data | Miriplatin: 18/99 patients prehydrated (18.2%); baseline serum creatinine 0.89 mg/dL; median OS 1490 days; no significant post-procedural creatinine rise |
| Comparator Or Baseline | Cisplatin: 38/99 patients prehydrated (38.4%); baseline serum creatinine 0.74 mg/dL; median OS 1830 days; significant creatinine rise at day 3 (p = 0.0397) |
| Quantified Difference | 56% fewer patients required prehydration (p = 0.0025); non-inferior OS (p = 0.4022); cisplatin induced significant renal toxicity absent with miriplatin |
| Conditions | Retrospective propensity-matched cohort (n = 99 per group) and randomized controlled trial (n = 49 per group); HCC patients undergoing TACE/TAI |
Why This Matters
Procurement of miriplatin enables TACE in HCC patients with impaired renal function (common in cirrhotic populations) without the logistical burden and clinical risk of mandatory perioperative hydration, directly expanding the treatable patient pool.
- [1] Fujita K, et al. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using Miriplatin Without the Need for Hydration. Clin Transl Sci. 2025 Mar;18(3):e70182. doi: 10.1111/cts.70182. PMID: 40040451. View Source
- [2] Otsuji K, et al. Efficacy and safety of cisplatin versus miriplatin in transcatheter arterial chemoembolization and transarterial infusion chemotherapy for hepatocellular carcinoma: A randomized controlled trial. Hepatol Res. 2015 May;45(5):514-22. doi: 10.1111/hepr.12376. PMID: 24961745. View Source
